molecular formula C6H14ClNO B1281024 trans-2-Aminocyclohexanol hydrochloride CAS No. 5456-63-3

trans-2-Aminocyclohexanol hydrochloride

Cat. No.: B1281024
CAS No.: 5456-63-3
M. Wt: 151.63 g/mol
InChI Key: LKKCSUHCVGCGFA-KGZKBUQUSA-N
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Description

trans-2-Aminocyclohexanol hydrochloride: is a chemical compound with the molecular formula H2NC6H10OH·HCl and a molecular weight of 151.63 g/mol . It is a white or beige crystalline powder that is soluble in water and methanol . This compound is used in various chemical syntheses and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

trans-2-Aminocyclohexanol hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of functionalized triamine . The nature of these interactions often involves hydrogen bonding and ionic interactions due to the presence of both amino and hydroxyl groups in its structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-2-Aminocyclohexanol hydrochloride can be synthesized by the reaction of 2-cyclohexyl ketone with ammonia . The reaction yields the corresponding trans-2-hydroxy-1-cyclohexylamine , which is then converted to the hydrochloride salt under suitable conditions .

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified and crystallized to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: trans-2-Aminocyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce various amines.

Scientific Research Applications

trans-2-Aminocyclohexanol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of trans-2-Aminocyclohexanol hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • trans-4-Aminocyclohexanol hydrochloride
  • ®-2-aminocyclohexanol
  • (1S,2S)-2-Aminocyclohexanol
  • Cyclohexanecarboxylic acid

Comparison: trans-2-Aminocyclohexanol hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical properties and applications. For example, trans-4-Aminocyclohexanol hydrochloride has a different substitution pattern on the cyclohexane ring, leading to different reactivity and applications .

Properties

IUPAC Name

(1R,2R)-2-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-3-1-2-4-6(5)8;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKCSUHCVGCGFA-KGZKBUQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13374-31-7, 5456-63-3
Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13374-31-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5456-63-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21550
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanol, 2-amino-, hydrochloride (1:1), (1R,2R)-
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Record name 5456-63-3
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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